molecular formula C16H16BNO4S B6416347 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid CAS No. 1264155-72-7

2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid

Cat. No.: B6416347
CAS No.: 1264155-72-7
M. Wt: 329.2 g/mol
InChI Key: QIDCAENQCHBRFP-UHFFFAOYSA-N
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Description

2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid is a boronic acid derivative that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s unique structure, which includes a boronic acid group, makes it a valuable candidate for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions would depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would yield various oxidized or reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid would depend on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group participates in a palladium-catalyzed cross-coupling reaction, forming a new carbon-carbon bond. The indole core can interact with various biological targets, potentially modulating biological pathways and exhibiting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid is unique due to the combination of its indole core, sulfonyl group, and boronic acid functionality. This combination provides a versatile platform for various chemical reactions and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

[2-methyl-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BNO4S/c1-11-7-9-13(10-8-11)23(21,22)18-12(2)16(17(19)20)14-5-3-4-6-15(14)18/h3-10,19-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDCAENQCHBRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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